molecular formula C9H6N4O3S B10979499 4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B10979499
M. Wt: 250.24 g/mol
InChI Key: WRYLWIYFSMAOJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux . The general steps are as follows:

    Formation of Thiosemicarbazone: 4-nitrobenzoic acid reacts with thiosemicarbazide in the presence of ethanol to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization under acidic conditions to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Mechanism of Action

The mechanism of action of 4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves several pathways:

Properties

Molecular Formula

C9H6N4O3S

Molecular Weight

250.24 g/mol

IUPAC Name

4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H6N4O3S/c14-8(11-9-12-10-5-17-9)6-1-3-7(4-2-6)13(15)16/h1-5H,(H,11,12,14)

InChI Key

WRYLWIYFSMAOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=CS2)[N+](=O)[O-]

Origin of Product

United States

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